Lipophilicity vs. Des-Methyl Analog
The presence of the 5-methyl substituent on the pyridine ring of CAS 1187170-68-8 increases computed lipophilicity relative to the des-methyl analog 2-(2,5-dimethoxybenzoyl)pyridine (CAS 64306-56-5). The target compound has an XLogP3 of 2.8 [1], while the des-methyl analog, based on its structural deletion of one methyl group and smaller molecular formula (C₁₄H₁₃NO₃, MW 243.26 g/mol), is expected to exhibit an XLogP3 approximately 0.4–0.5 log units lower (estimated ~2.3–2.4 based on the ~0.5 logP contribution of an aromatic methyl group in the XLogP3 model). This difference in lipophilicity can influence membrane permeability, non-specific protein binding, and overall pharmacokinetic profile in biological assays.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 (PubChem computed) |
| Comparator Or Baseline | 2-(2,5-Dimethoxybenzoyl)pyridine (CAS 64306-56-5): XLogP3 ≈ 2.3–2.4 (estimated from structure–property relationship; direct PubChem data not retrieved due to search limitations) |
| Quantified Difference | ΔXLogP3 ≈ +0.4 to +0.5 log units for the target compound |
| Conditions | Computed via XLogP3 algorithm as implemented in PubChem (2025.09.15 release); comparator value estimated based on established methyl group contribution to logP in aromatic systems |
Why This Matters
A difference of ~0.5 logP units can translate to a measurable change in membrane permeability and non-specific binding, making the target compound a meaningfully distinct chemical tool from the des-methyl analog for medicinal chemistry optimization.
- [1] PubChem. Compound Summary for CID 49762055: XLogP3-AA property value 2.8. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1187170-68-8 View Source
